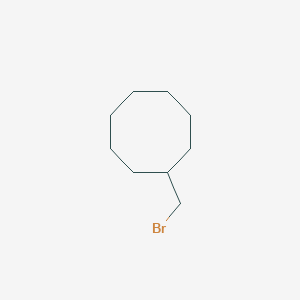
(Bromomethyl)cyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethyl)cyclooctane is an organic compound with the molecular formula C9H17Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of a bromomethyl group (-CH2Br) attached to the cyclooctane ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclooctane can be synthesized through several methods. One common approach involves the bromination of methylcyclooctane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods: In industrial settings, bromomethylcyclooctane can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Bromomethyl)cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized cyclooctane derivatives.
Elimination Reactions: Under basic conditions, bromomethylcyclooctane can undergo elimination reactions to form cyclooctene, an unsaturated hydrocarbon.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form cyclooctanone.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Hydroxymethylcyclooctane, cyanomethylcyclooctane, aminomethylcyclooctane.
Elimination: Cyclooctene.
Oxidation: Cyclooctanone.
Applications De Recherche Scientifique
(Bromomethyl)cyclooctane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of bromomethylcyclooctane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, bromomethylcyclooctane can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Bromomethylcyclohexane: Similar in structure but with a six-membered ring instead of an eight-membered ring.
Bromomethylcyclopentane: Contains a five-membered ring.
Bromomethylcyclobutane: Contains a four-membered ring.
Uniqueness: (Bromomethyl)cyclooctane is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring counterparts. This can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
bromomethylcyclooctane |
InChI |
InChI=1S/C9H17Br/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
Clé InChI |
RUSAZVZHLDQOQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













